molecular formula C14H15N7OS3 B2373279 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide CAS No. 1251551-63-9

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2373279
CAS No.: 1251551-63-9
M. Wt: 393.5
InChI Key: JDAUFSWTPZWMPQ-UHFFFAOYSA-N
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Description

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulatory component of the Mediator complex. CDK8 plays a critical role in transcriptional regulation, influencing genes involved in oncogenesis, including those responsive to β-catenin and serum . By specifically targeting the ATP-binding site of CDK8, this compound suppresses the phosphorylation of the CDK8 substrate, STAT1 S727, thereby modulating transcription and inducing G0/G1 cell cycle arrest. Its research value is primarily in the exploration of oncogenic signaling pathways, particularly in colorectal cancer models where the Wnt/β-catenin pathway is frequently dysregulated . This inhibitor serves as a valuable chemical probe for dissecting the functional consequences of CDK8 inhibition, enabling studies on apoptosis induction in specific cancer cell lineages and investigations into therapy resistance mechanisms. It is a key tool for preclinical research aimed at validating CDK8 as a therapeutic target for a range of malignancies.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS3/c1-4-23-14-21-20-13(25-14)18-10(22)9-6-24-12(17-9)19-11-15-7(2)5-8(3)16-11/h5-6H,4H2,1-3H3,(H,18,20,22)(H,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAUFSWTPZWMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, with a focus on its pharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties known for their biological activity. The synthesis often employs microwave irradiation techniques to enhance yield and purity. Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the molecular structure and functional groups.

Biological Activity

The biological activity of this compound is attributed to its structural components:

1. Thiadiazole Moiety

The 1,3,4-thiadiazole ring is known for a wide range of biological activities including:

  • Anticancer : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines by inhibiting DNA and RNA synthesis without affecting protein synthesis .
  • Antimicrobial : Compounds containing thiadiazole have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .

2. Pyrimidine Component

The 4,6-dimethylpyrimidine segment contributes to:

  • Anticonvulsant Activity : Pyrimidine derivatives have been reported to exhibit anticonvulsant properties in various animal models .
  • Neuroprotective Effects : The presence of the pyrimidine ring enhances neuroprotective activity, making it a candidate for treating neurodegenerative diseases .

3. Thiazole Structure

The thiazole ring has been associated with:

  • Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting tumor growth by targeting key cellular pathways involved in cancer progression .
  • Inhibition of Carbonic Anhydrase : Certain thiazole compounds act as inhibitors of carbonic anhydrase, which can be beneficial in treating conditions like glaucoma and obesity .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives revealed significant anticancer activity against HepG2 and A549 cell lines with IC50 values indicating potent cytotoxicity .
  • Research on various 1,3,4-thiadiazole derivatives highlighted their effectiveness as anticonvulsants in animal models, demonstrating their potential for therapeutic use in epilepsy .

Data Table

The following table summarizes the biological activities observed in related compounds:

Compound StructureActivity TypeIC50/EffectivenessReference
5-(Thiophen-2-yl)-1,3,4-thiadiazoleAnticancer (HepG2)IC50 = 4.37 ± 0.7 µM
1,3,4-Thiadiazole DerivativesAnticonvulsantEffective in MES model
Thiazole-based CompoundsCarbonic Anhydrase InhibitionVarious IC50 values

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been shown to possess broad-spectrum antibacterial and antifungal activities. These findings suggest that 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide may serve as a scaffold for developing new antimicrobial agents .

Anticancer Properties

The thiazole ring has been associated with anticancer activity in various studies. Compounds derived from thiazoles have demonstrated efficacy against several cancer cell lines. For example, thiazole-pyridine hybrids have shown promising results in inhibiting the growth of breast cancer cells (IC50 values significantly lower than standard chemotherapeutics) and other types of tumors . The specific structure of the compound may enhance its interaction with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies indicate that substituents on the thiazole and pyrimidine rings significantly influence the compound's potency against various biological targets .

Synthesis and Derivation

The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques that enhance yield and purity. The ability to modify functional groups allows for the exploration of a wide range of derivatives with tailored biological activities. For instance, variations in the ethylthio group or modifications on the pyrimidine ring can lead to compounds with improved efficacy or reduced toxicity .

Case Studies

StudyApplicationFindings
Sayed et al. (2020)AnticancerThiazole derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines .
PMC5987787Antimicrobial2-amino-1,3,4-thiadiazole derivatives showed potent antimicrobial activity against Gram-positive bacteria .
PMC7070519AntiviralThiadiazole-based compounds demonstrated antiviral properties against multiple viral strains .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiazole Carboxamide Derivatives

The compound shares structural homology with N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) . Key differences include:

  • Core substitution : The target compound has a carboxamide at thiazole position 4, whereas analogs in feature a carboxamide at position 5.
  • Bioactivity : While compounds were tested for pharmacological activity (statistical significance: p < 0.05), the target compound’s ethylthio-thiadiazolyl group may confer distinct solubility or target-binding properties.

Thiadiazole-Containing Compounds

The 5-(ethylthio)-1,3,4-thiadiazol-2-yl group aligns with agrochemical-active thiadiazoles in , where 1,3,4-thiadiazole derivatives promoted crop growth at low concentrations . However, the ethylthio substituent in the target compound may alter bioactivity compared to unsubstituted or aryl-substituted thiadiazoles.

Comparative Data Table

Feature Target Compound Analog Thiadiazole
Core Structure Thiazole-4-carboxamide Thiazole-5-carboxamide 1,3,4-Thiadiazole
Substituent 1 4,6-Dimethylpyrimidin-2-yl amino 4-Pyridinyl Aryl or heteroaromatic groups
Substituent 2 5-(Ethylthio)-1,3,4-thiadiazol-2-yl Varied amines (e.g., alkyl, aryl) N/A
Synthetic Route Likely involves thiourea cyclization and carboxamide coupling Ethyl 2-bromoacetoacetate cyclization + amide coupling Thiourea cyclization under acidic conditions
Reported Bioactivity Not explicitly tested in provided evidence Pharmacological activity (p < 0.05) Plant growth promotion at low concentrations

Research Findings and Implications

  • Synthesis Challenges : Multi-step coupling reactions (as in ) may require optimization for scalability, particularly with sterically hindered substituents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing thiazole-thiadiazole hybrids like this compound?

  • Methodology :

  • Step 1 : Couple a thiazole-4-carboxylic acid derivative (e.g., 2-aminothiazole-4-carboxylic acid) with a 1,3,4-thiadiazol-2-amine via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF or DCM .
  • Step 2 : Introduce the 4,6-dimethylpyrimidin-2-yl group via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .
  • Purification : Use preparative TLC or column chromatography (e.g., n-hexane/ethyl acetate gradients) .
    • Key Data :
StepYield RangePurity (HPLC)Characterization Techniques
16–39%98–99%1^1H/13^13C NMR, MS
217–24%>95%Melting point, IR

Q. How is structural characterization performed for such compounds?

  • Techniques :

  • NMR : Confirm regiochemistry of the thiadiazole and thiazole rings using 1^1H and 13^13C chemical shifts (e.g., pyrimidine protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ via ESI-MS) with <2 ppm deviation .
  • HPLC : Assess purity (>95% required for biological assays) using C18 reverse-phase columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiadiazole-thiazole coupling?

  • Challenges : Low yields (6–39%) due to steric hindrance from the ethylthio group or competing side reactions .
  • Solutions :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysis : Introduce Pd-based catalysts for C–N bond formation in pyrimidine functionalization .
  • Temperature Control : Maintain 0–5°C during coupling to minimize decomposition .
    • Data Contradictions :
  • Higher yields (39%) reported with 1-(pyrimidin-2-yl)piperidin-4-amine vs. 6% with tetrahydronaphthalen-1-amine, suggesting amine nucleophilicity impacts efficiency .

Q. What biological activities are predicted for this compound based on structural analogs?

  • Anticancer Potential :

  • Thiadiazole-thiazole hybrids inhibit kinases (e.g., Bcr-Abl) or disrupt DNA replication via intercalation .
  • Key Analog Data :
Analog StructureIC50_{50} (µM)Target
Thiazole-pyrimidine hybrids0.1–5.0Tubulin polymerization
Thiadiazole-benzamide derivatives2.3–10.0Topoisomerase II
  • Mechanistic Studies : Use molecular docking to predict binding to ATP pockets (e.g., Dasatinib-like interactions) .

Q. How do substituents (e.g., ethylthio, dimethylpyrimidine) influence solubility and bioavailability?

  • Lipophilicity : Ethylthio groups increase logP (predicted logP = 3.2), reducing aqueous solubility but enhancing membrane permeability .
  • Crystallinity : Dimethylpyrimidine improves melting points (>100°C), aiding solid-state stability .
  • Solutions :

  • Prodrug Design : Introduce phosphate esters for aqueous solubility .
  • Co-crystallization : Use succinic acid to enhance dissolution rates .

Data Contradiction Analysis

Q. Why do similar thiadiazole derivatives show conflicting cytotoxicity results?

  • Factors :

  • Assay Variability : MTT vs. CellTiter-Glo® assays may yield differing IC50_{50} values due to detection mechanisms .
  • Purity : Impurities >5% (e.g., unreacted amine) can artifactually increase toxicity .
    • Resolution :
  • Validate purity via HPLC before testing.
  • Standardize assays across studies (e.g., NCI-60 panel protocols) .

Methodological Recommendations

Q. What strategies mitigate sulfur-based byproducts during synthesis?

  • Issue : Thiol/ethylthio groups can oxidize to disulfides or sulfoxides .
  • Solutions :

  • Use degassed solvents and inert atmospheres (N2_2/Ar).
  • Add antioxidants (e.g., BHT) during workup .
    • Validation : Monitor via TLC (Rf_f shifts) or LC-MS for [M+16]+^+ (sulfoxide formation) .

Structural and Computational Analysis

Q. How can DFT calculations predict reactivity of the thiadiazole ring?

  • Approach :

  • Compute Fukui indices to identify nucleophilic/electrophilic sites .
  • Example : The 5-(ethylthio)-1,3,4-thiadiazol-2-yl group shows high electrophilicity at S atoms, favoring nucleophilic aromatic substitution .
    • Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

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